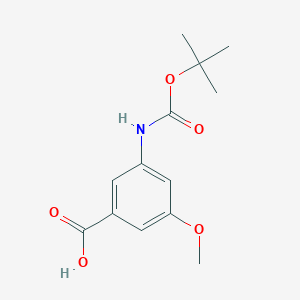

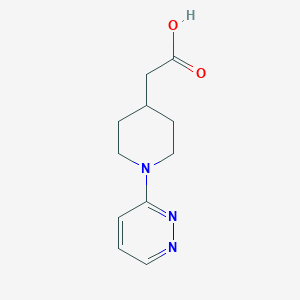

![molecular formula C8H17N3O2 B1401145 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide CAS No. 1339761-18-0](/img/structure/B1401145.png)

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H15NO3/c10-6-7-1-3-9 (4-2-7)5-8 (11)12/h7,10H,1-6H2, (H,11,12) .Physical And Chemical Properties Analysis

The physical form of this compound is a powder . Its molecular weight is 173.21 .Aplicaciones Científicas De Investigación

Donepezil: Alzheimer's Disease Treatment

Donepezil, a piperidine derivative, serves as a central example of the therapeutic applications of piperidine-based compounds. As a reversible acetylcholinesterase inhibitor approved for treating mild-to-moderate Alzheimer's disease, donepezil's efficacy extends to improving cognition, global function, and activities of daily living in patients with both Alzheimer's and vascular dementia. Its well-tolerated profile and absence of significant drug interactions highlight the potential of piperidine derivatives in neurological conditions (G. Román & S. Rogers, 2004).

Piperidine Alkaloids: Broad Therapeutic Potential

Piperidine alkaloids, derived from the Piper genus, embody a wide spectrum of therapeutic benefits, from cognition improvement to potential anticancer properties. The structural flexibility of the piperidine nucleus allows for extensive pharmacological exploration, suggesting that derivatives like 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide could be tailored for diverse clinical applications (L. Singh et al., 2021).

Piperazine and Piperidine Derivatives: Versatile Pharmacophores

The versatility of piperazine and piperidine rings as pharmacophores is well-documented, with applications ranging from CNS agents to anticancer and anti-inflammatory drugs. This adaptability underscores the potential of compounds like 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide to serve as foundational structures for developing new therapeutics across a broad spectrum of diseases (A. Rathi et al., 2016).

Metabolic Cytoprotection: Trimetazidine

Trimetazidine, another piperazine derivative used in angina pectoris treatment, exemplifies the cytoprotective effects of such compounds. Its mechanism, favoring carbohydrate over fatty acid metabolism without major hemodynamic effects, highlights the metabolic modulation capacity of piperazine and piperidine derivatives, suggesting similar potential for 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide in cardioprotective or metabolic therapies (A. Cargnoni et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-(hydroxymethyl)piperidin-1-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c9-10-8(13)5-11-3-1-7(6-12)2-4-11/h7,12H,1-6,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVMVJRXOZFMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)

![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)

![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)

![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)

![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)